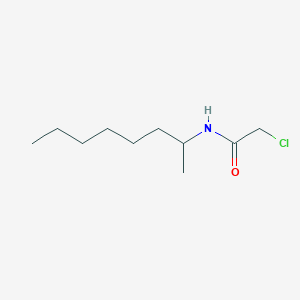

2-Cloro-N-(1-metilheptil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Chloro-N-(1-methylheptyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylheptyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-methylheptylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-chloroacetamide+1-methylheptylamine→2-Chloro-N-(1-methylheptyl)acetamide

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(1-methylheptyl)acetamide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(1-methylheptyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted derivatives of 2-Chloro-N-(1-methylheptyl)acetamide.

Hydrolysis: The major products are 1-methylheptylamine and acetic acid.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(1-methylheptyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide

- 2-Chloro-N-(hydroxymethyl)acetamide

Uniqueness

2-Chloro-N-(1-methylheptyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Actividad Biológica

2-Chloro-N-(1-methylheptyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profile.

- Molecular Formula : C11H22ClN

- CAS Number : 23602-04-2

- Structure : Contains a chloro group and a long alkyl chain, which may influence its biological interactions.

The biological activity of 2-Chloro-N-(1-methylheptyl)acetamide can be attributed to its interaction with various biological systems. Similar compounds have demonstrated mechanisms such as:

- Antibacterial Activity : The presence of the chloro atom enhances the compound's ability to bind to bacterial proteins, potentially leading to cell lysis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other acetamide derivatives.

Antibacterial Activity

Recent studies indicate that 2-Chloro-N-(1-methylheptyl)acetamide exhibits significant antibacterial activity against various pathogens, including Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) has been determined, showing that this compound can effectively inhibit bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Chloro-N-(1-methylheptyl)acetamide | 32 | Klebsiella pneumoniae |

| Control (Standard Antibiotic) | 16 | Klebsiella pneumoniae |

The chloro atom's presence is believed to stabilize the molecule at the target enzyme site, enhancing its antibacterial efficacy .

Cytotoxicity and Safety Profile

The cytotoxic effects of 2-Chloro-N-(1-methylheptyl)acetamide were evaluated through in vitro assays. The results suggest that while the compound exhibits antibacterial properties, it also maintains a favorable safety profile with low cytotoxicity against mammalian cells.

- Cell Viability Assay Results :

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

This data indicates that the compound is relatively safe for potential therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies show that 2-Chloro-N-(1-methylheptyl)acetamide has favorable absorption characteristics, suggesting good bioavailability. It demonstrates a moderate half-life and is metabolized primarily in the liver, with renal excretion of metabolites.

Case Studies and Research Findings

A notable study focused on the antibacterial potential of this compound against multidrug-resistant strains of Klebsiella pneumoniae. The findings highlighted:

- Time-Kill Kinetics : After exposure to the compound at concentrations above the MIC, a significant reduction in viable cell counts was observed within hours.

- Mechanistic Insights : Further investigations revealed that the compound likely acts on penicillin-binding proteins, leading to bactericidal effects.

These results underscore the potential of 2-Chloro-N-(1-methylheptyl)acetamide as a candidate for developing new antibacterial agents .

Propiedades

IUPAC Name |

2-chloro-N-octan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-3-4-5-6-7-9(2)12-10(13)8-11/h9H,3-8H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZCHRQMLMYTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341967 |

Source

|

| Record name | 2-Chloro-N-(1-methylheptyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23602-04-2 |

Source

|

| Record name | 2-Chloro-N-(1-methylheptyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.